molecular formula C9H12 B13627433 2-Ethynylbicyclo[4.1.0]heptane

2-Ethynylbicyclo[4.1.0]heptane

Cat. No.: B13627433
M. Wt: 120.19 g/mol
InChI Key: SRLXZPYCFKLMHT-UHFFFAOYSA-N
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Description

2-Ethynylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring with an ethynyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.

Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 2-Ethynylbicyclo[4.1.0]heptane is unique due to the presence of the ethynyl group, which adds to its reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists looking to explore new reaction pathways and develop novel materials .

Properties

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2-ethynylbicyclo[4.1.0]heptane

InChI

InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2

InChI Key

SRLXZPYCFKLMHT-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC2C1C2

Origin of Product

United States

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